molecular formula C8H12Cl2N2O B2879100 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride CAS No. 2248366-96-1

3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride

Cat. No.: B2879100
CAS No.: 2248366-96-1
M. Wt: 223.1
InChI Key: KQMRLMAHKAUAOG-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride is a chemical compound with the molecular formula C8H10N2O·2HCl. It is a white solid with a molecular weight of 223.1 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors followed by amine functionalization

Industrial Production Methods: In an industrial setting, the production of 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced amines or alcohols.

  • Substitution: Generation of substituted pyrano[2,3-b]pyridines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.

Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: Utilized in the manufacturing of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol

  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine

Uniqueness: 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride is unique in its structural features and reactivity compared to similar compounds

This comprehensive overview provides a detailed understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.2ClH/c9-7-3-5-11-8-6(7)2-1-4-10-8;;/h1-2,4,7H,3,5,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMRLMAHKAUAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248366-96-1
Record name 2H,3H,4H-pyrano[2,3-b]pyridin-4-amine dihydrochloride
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